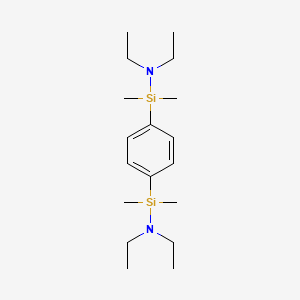
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) is an organosilicon compound characterized by the presence of a phenylene group bonded to two N,N-diethyl-1,1-dimethylsilanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) typically involves the reaction of 1,4-dibromobenzene with N,N-diethyl-1,1-dimethylsilanamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction . The reaction conditions include elevated temperatures and the use of anhydrous solvents to ensure the purity of the final product.
Industrial Production Methods
Industrial production of (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through distillation and recrystallization techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halogens, electrophiles; reactions are performed in the presence of a catalyst such as palladium or platinum under inert atmosphere.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Substituted (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) involves its interaction with molecular targets through its silicon-nitrogen bonds. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic processes and enhancing the reactivity of the compound. The pathways involved include coordination with metal centers and participation in redox reactions .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-1,4-phenylenediamine: Similar in structure but lacks the silicon atoms, leading to different reactivity and applications.
N,N-Dimethyl-1,4-phenylenediamine: Another related compound with different alkyl groups, affecting its chemical properties and uses.
1,4-Bis(dimethylsilyl)benzene: Contains silicon atoms but differs in the nature of the substituents, leading to variations in its chemical behavior.
Uniqueness
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) is unique due to the presence of both silicon and nitrogen atoms in its structure, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
156578-46-0 |
|---|---|
Molecular Formula |
C18H36N2Si2 |
Molecular Weight |
336.7 g/mol |
IUPAC Name |
N-[[4-[diethylamino(dimethyl)silyl]phenyl]-dimethylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C18H36N2Si2/c1-9-19(10-2)21(5,6)17-13-15-18(16-14-17)22(7,8)20(11-3)12-4/h13-16H,9-12H2,1-8H3 |
InChI Key |
VGJLTTSQFOUXPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
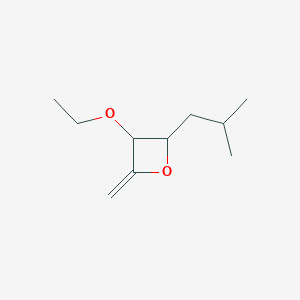
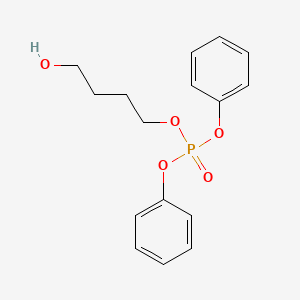
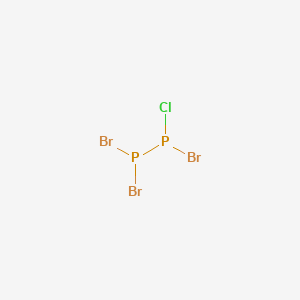
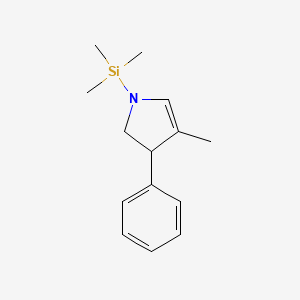
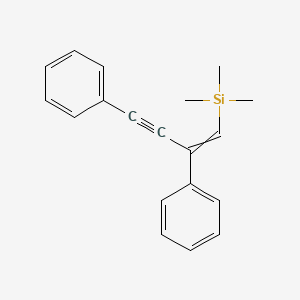
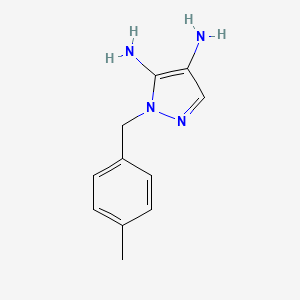
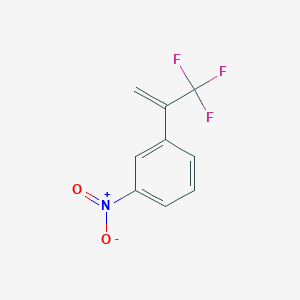
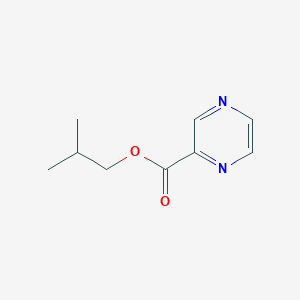
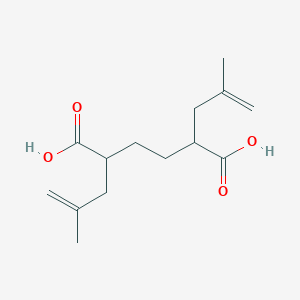
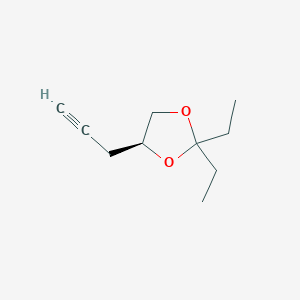
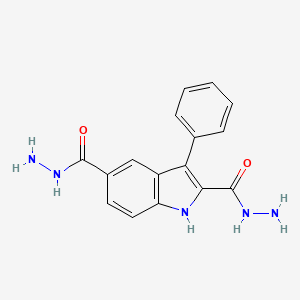
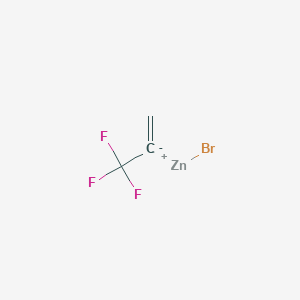
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)
